molecular formula C20H34O4P B1582677 Lead bis(4-cyclohexylbutyrate) CAS No. 62637-99-4

Lead bis(4-cyclohexylbutyrate)

Cat. No. B1582677
CAS RN: 62637-99-4
M. Wt: 546 g/mol
InChI Key: CCJZHCZMNGUOCA-UHFFFAOYSA-L
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Description

Lead bis(4-cyclohexylbutyrate) is a chemical compound with the molecular formula C20H36O4Pb . It is also known by other names such as Lead(II) cyclohexanebutyrate and Cyclohexanebutanoic acid, lead(2+) salt .


Molecular Structure Analysis

The molecular structure of Lead bis(4-cyclohexylbutyrate) is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

Lead bis(4-cyclohexylbutyrate) is a white powder that is insoluble in water . The molecular weight of the compound is 545.68 g/mol .

Scientific Research Applications

Extraction and Separation Efficiency

Lead bis(4-cyclohexylbutyrate) may have potential applications in the extraction and separation of metal ions. A study by Shiri-Yekta et al. (2009) demonstrated the enhanced separation of zinc, cadmium, and lead ions by bis(2-ethylhexyl)phosphoric acid, which suggests the possibility of using similar lead compounds in metal ion extraction processes (Shiri-Yekta et al., 2009).

Coordination Chemistry

Research by Müller et al. (2003) on the coordination of C=C double bonds to an electron-deficient lead center provides insights into the unique bonding capabilities of lead compounds. This could be relevant to understanding the chemical behavior of Lead bis(4-cyclohexylbutyrate) in various coordination environments (Müller et al., 2003).

Lead(II) Metal-Organic Frameworks (MOFs)

The study of lead(II) MOFs by Hashemi and Morsali (2012) indicates the potential of Lead bis(4-cyclohexylbutyrate) in the development of MOFs. These materials could be employed in applications like adsorption of dyes and toxic materials, showcasing the compound's utility in environmental remediation (Hashemi & Morsali, 2012).

Nano Photocatalysts

Research by Mbuyazi and Ajibade (2021) on lead sulphide nano photocatalysts suggests potential applications for Lead bis(4-cyclohexylbutyrate) in photocatalysis. These materials could be effective in environmental applications such as the degradation of pollutants (Mbuyazi & Ajibade, 2021).

Polymeric Complexes

Kruszyński et al. (2002) synthesized and characterized a polymeric complex of lead, which suggests the potential for creating polymeric materials using Lead bis(4-cyclohexylbutyrate). Such materials could have applications in materials science and engineering (Kruszyński et al., 2002).

Nonlinear Optical Materials

Hales et al. (2009) investigated a lead bis(ethynyl)porphyrin polymer with strong nonlinear absorption, indicating the potential of lead compounds like Lead bis(4-cyclohexylbutyrate) in the development of nonlinear optical materials for applications like optical limiting in the near infrared (Hales et al., 2009).

Safety And Hazards

Lead bis(4-cyclohexylbutyrate) is considered hazardous. It is recommended to avoid exposure and seek medical advice immediately in case of accident or if you feel unwell . The substance has been classified and labelled for hazards according to the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

Lead bis(4-cyclohexylbutyrate) is available for experimental and research use . Its unique properties make it suitable for various applications, including catalysis, materials synthesis, and organic electronics.

properties

IUPAC Name

4-cyclohexylbutanoate;lead(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18O2.Pb/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJZHCZMNGUOCA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4441-63-8 (Parent)
Record name Cyclohexanebutanoic acid, lead(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2069600
Record name Cyclohexanebutanoic acid, lead(2+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS] Off-white powder; Insoluble in water; [Strem MSDS]
Record name Lead(II) cyclohexanebutyrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Lead bis(4-cyclohexylbutyrate)

CAS RN

62637-99-4
Record name Cyclohexanebutanoic acid, lead(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanebutanoic acid, lead(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanebutanoic acid, lead(2+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead bis(4-cyclohexylbutyrate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Daginnus - Report number EUR, 2010 - publications.jrc.ec.europa.eu
In the European Union, the registrants of chemical substances under the REACH legislation are explicitly encouraged, and even required, to use non-testing methods as a means of …
Number of citations: 6 publications.jrc.ec.europa.eu

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